molecular formula C11H15N3OS B2727104 1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one CAS No. 2224363-39-5

1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2727104
CAS No.: 2224363-39-5
M. Wt: 237.32
InChI Key: XRLBKEQUOZDLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one is a heterocyclic compound that contains a thiazole ring and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of a thiazole derivative with a piperazine compound under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring and piperazine moiety contribute to its binding affinity to various receptors and enzymes. This interaction can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

1-{4-[(1,3-Thiazol-5-yl)methyl]piperazin-1-yl}prop-2-en-1-one can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Piperazine derivatives: Compounds containing the piperazine moiety also show comparable bioactivities and applications.

    Benzothiazole derivatives: These compounds have a benzene ring fused to a thiazole ring and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of the thiazole and piperazine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-2-11(15)14-5-3-13(4-6-14)8-10-7-12-9-16-10/h2,7,9H,1,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLBKEQUOZDLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.